Broader Target Coverage: YV(bio)KD-aomk Labels Up to Six Active Caspase Species in Fas-Stimulated Cells, Surpassing Single-Target Inhibitors
YV(bio)KD-aomk demonstrates far broader target engagement than a receptor-specific inhibitor like Ac-YVAD-CHO. While Ac-YVAD-CHO is an exquisite, reversible inhibitor of caspase-1 (Ki = 0.76 nM) , it reports on only a single enzyme. In contrast, YV(bio)KD-aomk, as demonstrated by Takahashi et al. (1997), identified six distinct active caspase polypeptides in Fas-stimulated Jurkat T cells and four in staurosporine-treated cells, revealing the entire activation cascade [1]. This multi-target profiling capability is a defining advantage for systems-level apoptosis research.
| Evidence Dimension | Number of active caspase species simultaneously detected/affinity-labeled in cellular lysates |
|---|---|
| Target Compound Data | 6 distinct active caspase polypeptides (Fas-stimulated Jurkat T cells); 4 (staurosporine-treated cells) [1] |
| Comparator Or Baseline | Ac-YVAD-CHO, a selective, reversible caspase-1 inhibitor; detects only active caspase-1 (Ki = 0.76 nM) |
| Quantified Difference | Target compound detects at least 4–6 distinct active species versus 1 primary target for the comparator |
| Conditions | Cytoplasmic extracts from human Jurkat T cells; affinity labeling with 10 μM YV(bio)KD-aomk for 5 min at 37°C followed by SDS-PAGE and streptavidin-HRP detection [1] |
Why This Matters
For researchers mapping entire caspase activation cascades, a single probe that captures multiple active enzymes in one experiment is far more efficient than using multiple selective inhibitors, directly affecting procurement decisions.
- [1] Takahashi, A., et al. (1997). Affinity labeling displays the stepwise activation of ICE-related proteases by Fas, staurosporine, and CrmA-sensitive caspase-8. Oncogene, 15(23), 2741–2752. View Source
